molecular formula C12H15NO4 B13503056 N-acetyl-O-benzyl-D-serine CAS No. 35886-79-4

N-acetyl-O-benzyl-D-serine

Cat. No.: B13503056
CAS No.: 35886-79-4
M. Wt: 237.25 g/mol
InChI Key: TVFIOVJIUUWDCR-LLVKDONJSA-N
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Description

N-acetyl-O-benzyl-D-serine: is a derivative of the amino acid serine, where the hydroxyl group of serine is protected by a benzyl group, and the amino group is acetylated. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-O-benzyl-D-serine typically involves the protection of the hydroxyl group of serine with a benzyl group and the acetylation of the amino group. One common method involves the use of benzyl bromide and acetyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under anhydrous conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-acetyl-O-benzyl-D-serine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-acetyl-O-benzyl-D-serine is used as a building block in the synthesis of peptides and other complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for understanding the behavior of serine residues in proteins .

Medicine: Its ability to mimic natural serine residues makes it useful in the development of biologically active compounds .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of complex molecules makes it valuable in various industrial processes .

Mechanism of Action

The mechanism of action of N-acetyl-O-benzyl-D-serine involves its interaction with enzymes and proteins. The acetyl and benzyl groups provide stability and protect the serine residue from unwanted reactions. The compound can act as a substrate or inhibitor for enzymes that recognize serine residues, thereby modulating their activity. The molecular targets and pathways involved include serine proteases and other enzymes that interact with serine residues .

Comparison with Similar Compounds

Uniqueness: N-acetyl-O-benzyl-D-serine is unique due to the dual protection of both the hydroxyl and amino groups. This dual protection provides enhanced stability and reactivity, making it a versatile intermediate in organic synthesis and peptide chemistry .

Properties

CAS No.

35886-79-4

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

(2R)-2-acetamido-3-phenylmethoxypropanoic acid

InChI

InChI=1S/C12H15NO4/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m1/s1

InChI Key

TVFIOVJIUUWDCR-LLVKDONJSA-N

Isomeric SMILES

CC(=O)N[C@H](COCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(=O)NC(COCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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